molecular formula C14H15Cl2N B15173236 2-Chloro-3-(3-chloropropyl)-6,8-dimethylquinoline CAS No. 948294-61-9

2-Chloro-3-(3-chloropropyl)-6,8-dimethylquinoline

Cat. No.: B15173236
CAS No.: 948294-61-9
M. Wt: 268.2 g/mol
InChI Key: HTPDMHBSJPICRM-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-chloropropyl)-6,8-dimethylquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-chloropropyl)-6,8-dimethylquinoline typically involves the reaction of 2-chloro-6,8-dimethylquinoline with 1,3-dichloropropane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-chloropropyl)-6,8-dimethylquinoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered biological activities.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

Scientific Research Applications

2-Chloro-3-(3-chloropropyl)-6,8-dimethylquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-chloropropyl)-6,8-dimethylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(3-chloropropyl)quinoline
  • 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
  • 2-Chloro-3-(3-chloropropyl)-7-methoxyquinoline

Uniqueness

2-Chloro-3-(3-chloropropyl)-6,8-dimethylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both chloro and dimethyl groups enhances its reactivity and potential for diverse chemical transformations. Additionally, its structural features make it a valuable scaffold for the design of new compounds with improved biological activities.

Properties

CAS No.

948294-61-9

Molecular Formula

C14H15Cl2N

Molecular Weight

268.2 g/mol

IUPAC Name

2-chloro-3-(3-chloropropyl)-6,8-dimethylquinoline

InChI

InChI=1S/C14H15Cl2N/c1-9-6-10(2)13-12(7-9)8-11(4-3-5-15)14(16)17-13/h6-8H,3-5H2,1-2H3

InChI Key

HTPDMHBSJPICRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)CCCCl)C

Origin of Product

United States

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